

Application Notes and Protocols for Immunoprecipitation of Endogenous AKT1 Protein

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Compound of Interest		
Compound Name:	AKT1 protein	
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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the successful immunoprecipitation (IP) of endogenous **AKT1 protein**. The information is curated for researchers, scientists, and professionals in drug development who are focused on studying the AKT1 signaling pathway and its role in various cellular processes.

Introduction

AKT1, also known as Protein Kinase B alpha (PKBα), is a serine/threonine-specific protein kinase that plays a critical role in mediating various cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of the AKT1 signaling pathway is implicated in numerous diseases, including cancer and type 2 diabetes.[2][3] Immunoprecipitation is a powerful technique to isolate endogenous AKT1 and its interacting proteins from complex cellular lysates, enabling downstream analysis of its function, regulation, and protein-protein interactions.

AKT1 Signaling Pathway

The PI3K/AKT signaling pathway is a crucial intracellular cascade that promotes cell survival and growth in response to extracellular signals.[2] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors or hormones, leading to the recruitment and



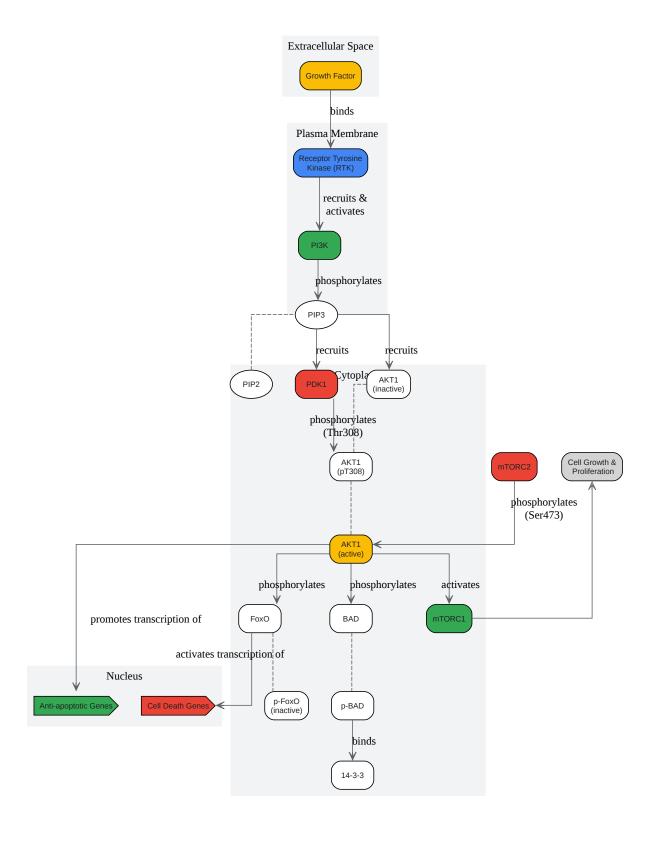




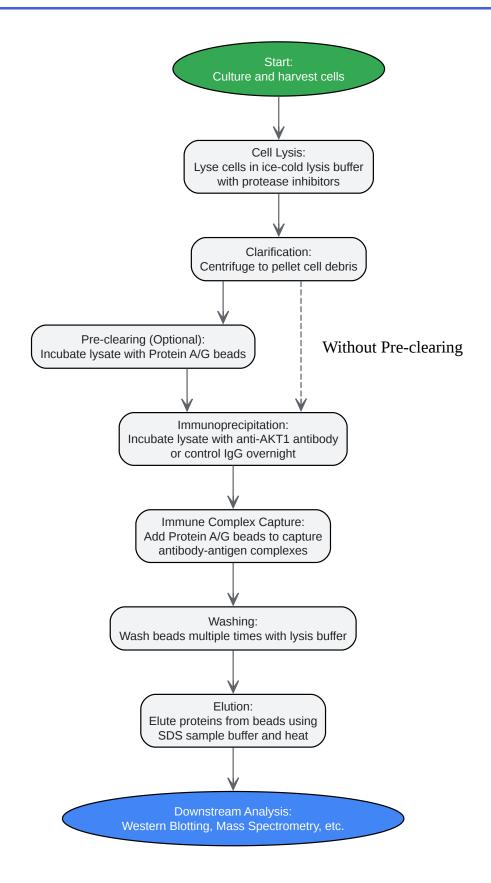
activation of phosphoinositide 3-kinase (PI3K).[3][4] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including AKT and its upstream kinase, PDK1.[3] At the plasma membrane, AKT is partially activated by phosphorylation at Threonine 308 (Thr308) by PDK1.
[3] Full activation of AKT1 requires a subsequent phosphorylation at Serine 473 (Ser473), which is mediated by the mTORC2 complex.[1][6]

Once activated, AKT1 phosphorylates a multitude of downstream substrates to regulate diverse cellular functions. For instance, AKT1 promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as BAD and the Forkhead box O (FoxO) family of transcription factors.[2][4] It also stimulates cell growth and proliferation by activating the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[1]









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